molecular formula C20H31N5O2 B2928140 N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-89-9

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2928140
M. Wt: 373.501
InChI Key: UJGJUSNQLORDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, commonly known as EIPICO 1404, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of oxalamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Ethylene Glycol Poisoning Treatment

  • Research on 4-Methylpyrazole, a strong inhibitor of alcohol dehydrogenase, suggests its potential in treating acute ethylene glycol or methanol intoxication. Its efficacy and safety have been evaluated in cases of accidental intoxication, showing promise as a therapeutic alternative before the onset of severe symptoms (Baud et al., 1986).

Diuretic Effects of Etozolin

  • Etozolin, characterized by the enhancement of renal elimination of water and solutes, has been studied for its diuretic effects in subjects with normal renal function. Its application demonstrates significant increases in the elimination of various electrolytes, indicating its utility in treating conditions requiring diuresis (Scheitza, 1977).

Pharmacogenetics in Cancer Treatment

  • A study focused on the pharmacogenetic profiling of patients with advanced colorectal cancer treated with FOLFOX-4 chemotherapy. It examined the association between genetic polymorphisms and clinical outcomes, highlighting the importance of genetic factors in optimizing treatment strategies (Ruzzo et al., 2007).

Ethylene Glycol Metabolism Inhibition

  • Fomepizole, known for inhibiting ethylene glycol metabolism, has been highlighted as an effective treatment in cases of poisoning, reducing the need for interventions like hemodialysis. Studies emphasize its role in managing toxic exposures and preventing severe outcomes (Sivilotti et al., 2000).

properties

IUPAC Name

N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-4-21-19(26)20(27)22-14-18(25-11-9-23(2)10-12-25)15-5-6-17-16(13-15)7-8-24(17)3/h5-6,13,18H,4,7-12,14H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGJUSNQLORDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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